4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
CAS No.: 361482-04-4
Cat. No.: VC4821161
Molecular Formula: C17H13N3O2S2
Molecular Weight: 355.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361482-04-4 |
|---|---|
| Molecular Formula | C17H13N3O2S2 |
| Molecular Weight | 355.43 |
| IUPAC Name | 4-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)8-7-12-15(14)24-17(19-12)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21) |
| Standard InChI Key | YYBYNEGJVKGUOF-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Introduction
Molecular Information
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IUPAC Name: 4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
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Molecular Formula: C16H14N2O2S2
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Molecular Weight: 346.43 g/mol
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CAS Number: 361482-04-4
Structural Features
This compound consists of:
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A benzamide core with a methoxy group at the 4th position.
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A fused heterocyclic system containing sulfur (S) and nitrogen (N) atoms.
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A tricyclic structure with multiple conjugated double bonds.
Such structural complexity makes this compound a candidate for diverse biological interactions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
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Starting Materials: Commonly used reagents include thionyl chloride, methanol, and specific amines.
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Reaction Conditions: Controlled temperature and pressure are critical for the formation of the tricyclic dithia-diazatricyclo structure.
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Steps:
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Formation of the benzamide scaffold.
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Introduction of the methoxy group via methylation.
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Cyclization to create the fused heterocyclic system.
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Industrial Production
Industrial-scale synthesis may utilize automated reactors and continuous flow systems for efficiency and consistency. Quality control methods like high-performance liquid chromatography (HPLC) are used to ensure purity.
Medicinal Chemistry
The unique structure of this compound suggests potential biological activity:
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Enzyme Interaction: The heterocyclic system may interact with enzymes or receptors as an inhibitor or activator.
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Drug Development: Its structural features make it a candidate for further exploration in drug discovery, particularly for diseases requiring targeted molecular interactions.
Biological Activity
While specific activities are not well-documented yet, compounds with similar heterocyclic structures often exhibit:
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Antimicrobial properties.
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Anticancer potential.
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Anti-inflammatory effects.
Further studies are required to confirm these properties experimentally.
Mechanism of Action
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors:
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The sulfur and nitrogen atoms in the tricyclic core may form hydrogen bonds or coordinate with metal ions in active sites.
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The benzamide group can enhance binding affinity through hydrophobic interactions.
Experimental Techniques
To characterize this compound:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Infrared Spectroscopy (IR) to identify functional groups.
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Chromatographic Analysis:
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HPLC is used to assess purity and composition.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H14N2O2S2 |
| Molecular Weight | 346.43 g/mol |
| CAS Number | 361482-04-4 |
| Key Functional Groups | Methoxy, Benzamide |
| Heteroatoms | Sulfur (S), Nitrogen (N) |
| Potential Applications | Medicinal Chemistry |
Current Challenges
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Lack of extensive biological data limits immediate applications.
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Complex synthesis routes may hinder large-scale production.
Future Research
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In-depth biological studies to evaluate pharmacological potential.
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Optimization of synthetic methods for higher yields and reduced costs.
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